An In-Depth Technical Guide to the Mechanism of Action of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate as a Cholinesterase Inhibitor
An In-Depth Technical Guide to the Mechanism of Action of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate as a Cholinesterase Inhibitor
This guide provides a detailed exploration of the mechanism of action for N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, a compound belonging to the carbamate class of cholinesterase inhibitors. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding of its molecular interactions, kinetic behavior, and the experimental methodologies used for its characterization.
Introduction: The Role of Carbamates in Neuromodulation
Carbamates are a significant class of compounds that modulate the activity of the nervous system by inhibiting cholinesterases, the enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] By impeding the breakdown of acetylcholine, these inhibitors effectively increase its concentration in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This property has led to their use in various applications, from therapeutics for neurodegenerative diseases like Alzheimer's to insecticides.[3][4] N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is a specific N,N-disubstituted carbamate whose mechanism of action aligns with the general principles of this class, yet is dictated by its unique structural features.
The Molecular Target: Acetylcholinesterase (AChE)
The primary target of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is acetylcholinesterase (AChE), a serine hydrolase critical for terminating nerve impulses at cholinergic synapses.[3] The enzyme possesses a deep and narrow active site gorge, at the base of which lies the catalytic triad composed of Serine, Histidine, and Glutamate residues.
The Inhibitory Mechanism: A Step-by-Step Breakdown
The inhibition of AChE by N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is a multi-step process involving the formation of a transient covalent bond. This is often referred to as a "pseudo-irreversible" inhibition due to the slow rate of enzyme reactivation.[5]
Initial Binding and Formation of the Michaelis Complex
The inhibitor first docks into the active site gorge of AChE to form a non-covalent Michaelis-like complex. The orientation and affinity of the inhibitor within the gorge are governed by a series of interactions with specific amino acid residues. Computational docking studies of "4-nitrophenyl ethyl(methyl)carbamate" suggest a binding affinity (ΔG) of approximately -8.2 kcal/mol.[5] Key interactions include:
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π-π stacking: The aromatic 4-nitrophenyl ring of the inhibitor is thought to engage in π-π stacking interactions with the indole ring of Tryptophan (Trp86) in the anionic subsite of the AChE active site.[5]
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Hydrogen bonding: The carbonyl oxygen of the carbamate moiety can form a hydrogen bond with the hydroxyl group of the catalytic Serine (Ser203).[5]
Covalent Modification: The Carbamylation Reaction
Following initial binding, a nucleophilic attack by the catalytic Ser203 on the carbonyl carbon of the carbamate occurs. This results in the formation of a tetrahedral intermediate, which then collapses, leading to the carbamylation of the serine residue and the release of the 4-nitrophenolate leaving group. This covalent modification renders the enzyme inactive as the catalytic serine is now blocked.
Decarbamylation: The Slow Reactivation Step
Visualizing the Mechanism of Action
The following diagrams illustrate the key steps in the inhibition of acetylcholinesterase by N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate.
Caption: The three-step process of AChE inhibition by the carbamate.
Caption: Key interactions within the AChE active site.
Kinetic Profile and Selectivity
While specific kinetic data for N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate remains to be published, the inhibitory potency of carbamates is typically quantified by their IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. For context, a range of N,N-disubstituted O-aromatic carbamates have been reported with IC₅₀ values against AChE in the micromolar range.
Another important aspect of a cholinesterase inhibitor's profile is its selectivity for AChE over butyrylcholinesterase (BChE), another cholinesterase found in the body. The structural differences in the active site gorges of AChE and BChE can be exploited to design selective inhibitors. Generally, N,N-disubstituted carbamates can exhibit varying degrees of selectivity depending on the nature of the substituents.
Table 1: Comparative IC₅₀ Values of Selected N,N-Disubstituted Carbamates against Cholinesterases
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | 38.98 | 51.38 | |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | 53.79 | 1.60 | |
| Rivastigmine (a therapeutic N-ethyl-N-methylcarbamate) | ~1-5 | ~20 | [3] |
Note: Data for N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is not available in the cited literature.
Experimental Protocols for Mechanistic Elucidation
The following outlines a standard experimental workflow for characterizing the inhibitory mechanism of a carbamate like N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate.
Determination of IC₅₀ using the Ellman's Method
The Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring cholinesterase activity.
Principle: Acetylthiocholine is used as a substrate for AChE. The hydrolysis of acetylthiocholine produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to the AChE activity and can be monitored spectrophotometrically at 412 nm.
Step-by-Step Protocol:
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Reagent Preparation:
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Phosphate buffer (e.g., 0.1 M, pH 8.0).
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DTNB solution (in phosphate buffer).
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Acetylthiocholine iodide (ATCI) solution (in phosphate buffer).
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AChE enzyme solution (from a source like electric eel or human recombinant).
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Inhibitor stock solution (N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate dissolved in a suitable solvent like DMSO).
-
-
Assay Procedure (in a 96-well plate):
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Add phosphate buffer to each well.
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Add a series of dilutions of the inhibitor solution to the test wells. Add solvent vehicle to control wells.
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Add the AChE enzyme solution to all wells and pre-incubate for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
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Initiate the reaction by adding the DTNB and ATCI solutions to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
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Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.
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Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
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Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.
-
Caption: Experimental workflow for IC₅₀ determination.
Conclusion
N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate exerts its biological effect through the pseudo-irreversible inhibition of acetylcholinesterase. This process is initiated by the formation of a non-covalent complex within the enzyme's active site gorge, driven by specific molecular interactions. The subsequent carbamylation of the catalytic serine residue leads to enzyme inactivation. The slow rate of decarbamylation ensures a sustained inhibitory effect. While the precise kinetic parameters for this particular compound require further experimental investigation, the established methodologies provide a clear path for their determination. A thorough understanding of this mechanism is paramount for the rational design and development of novel carbamate-based therapeutics and scientific tools.
References
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Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]
- Komersová, A., Komers, K., & Čegan, A. (2007). In vitro Inhibition of Cholinesterases by Carbamates--A Kinetic Study.
-
Musilek, K., Holas, O., Kuca, K., Jun, D., Dohnal, V., & Dolezal, M. (2007). Novel cholinesterase inhibitors based on O-aromatic N,N-disubstituted carbamates and thiocarbamates. Molecules, 12(2), 217–231. [Link]
- Nachon, F., Brazzolotto, X., Trovaslet, M., & Masson, P. (2013). Progress in the search for reactivators of acetylcholinesterase inhibited by organophosphorus nerve agents. Chemico-biological interactions, 206(2), 240–250.
- Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 155(3), 219–229.
- Sok, D. E., Kim, S. Y., Kim, Y. B., & Lee, D. H. (2001). Inhibition of acetylcholinesterase by a series of novel carbamates. Journal of medicinal chemistry, 44(13), 2095–2103.
- Taylor, P., & Radic, Z. (1994). The cholinesterases: from genes to proteins. Annual review of pharmacology and toxicology, 34, 281–320.
- Worek, F., Thiermann, H., & Szinicz, L. (2004). Kinetic analysis of inhibition and reactivation of human acetylcholinesterase inhibited by different organophosphorus compounds. Journal of applied toxicology, 24(2), 123–129.
- Zhang, X., & Tang, X. C. (2006). Huperzine A and ZT-1: novel and promising acetylcholinesterase inhibitors. Drug development research, 67(3), 215–225.
-
Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]
-
Musilek, K., Holas, O., Kuca, K., Jun, D., Dohnal, V., & Dolezal, M. (2007). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules (Basel, Switzerland), 12(2), 217–231. [Link]
-
Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 155(3), 219–229. [Link]
-
Zhang, X., & Tang, X. C. (2006). Huperzine A and ZT-1: novel and promising acetylcholinesterase inhibitors. Drug Development Research, 67(3), 215-225. [Link]
-
Nachon, F., Brazzolotto, X., Trovaslet, M., & Masson, P. (2013). Progress in the search for reactivators of acetylcholinesterase inhibited by organophosphorus nerve agents. Chemico-Biological Interactions, 206(2), 240-250. [Link]
-
Worek, F., Thiermann, H., & Szinicz, L. (2004). Kinetic analysis of inhibition and reactivation of human acetylcholinesterase inhibited by different organophosphorus compounds. Journal of Applied Toxicology, 24(2), 123-129. [Link]
-
Taylor, P., & Radic, Z. (1994). The cholinesterases: from genes to proteins. Annual Review of Pharmacology and Toxicology, 34, 281-320. [Link]
-
Sok, D. E., Kim, S. Y., Kim, Y. B., & Lee, D. H. (2001). Inhibition of acetylcholinesterase by a series of novel carbamates. Journal of Medicinal Chemistry, 44(13), 2095-2103. [Link]
-
Komersová, A., Komers, K., & Čegan, A. (2007). In vitro Inhibition of Cholinesterases by Carbamates—A Kinetic Study. Zeitschrift für Naturforschung C, 62(5-6), 421-427. [Link]
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- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate | 90870-20-5 | Benchchem [benchchem.com]
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